molecular formula C10H10BrClO3 B2840817 2-(4-Bromo-2-chlorophenoxy)butanoic acid CAS No. 861507-54-2

2-(4-Bromo-2-chlorophenoxy)butanoic acid

Cat. No.: B2840817
CAS No.: 861507-54-2
M. Wt: 293.54
InChI Key: YSDVFPWDLGHWMF-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)butanoic acid is a halogenated carboxylic acid of high interest in organic synthesis and life sciences research. While specific studies on this exact compound are not available in the public domain, its structure suggests significant potential as a versatile synthetic intermediate . The molecule combines a phenoxy group, substituted with both bromine and chlorine atoms, with a butanoic acid chain. This specific halogenation pattern on the aromatic ring is a common strategy in medicinal chemistry to enhance biological activity and influence the molecule's electronic properties, making it a valuable building block for creating more complex target molecules . In pharmaceutical and agrochemical research, such compounds are frequently explored for their bioactivity. Structurally similar molecules have been investigated for a range of therapeutic applications, including as antimicrobial and antioxidant agents . Furthermore, butanoic acid derivatives are a subject of study in cancer research due to their potential as histone deacetylase (HDAC) inhibitors . The presence of the carboxylic acid functional group allows for strong,定向 interactions with biological targets, such as through hydrogen bonding or electrostatic interactions, which is a key feature in many pharmacologically active compounds . The bromine atom on the aromatic ring serves as an excellent handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to elaborate the core structure for structure-activity relationship (SAR) studies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDVFPWDLGHWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Halogenated Phenoxy Moiety

The foundational precursor for the title compound is 4-bromo-2-chlorophenol (B165030). Its synthesis is typically achieved through the regioselective halogenation of a simpler phenol (B47542) derivative. The hydroxyl group of the phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution.

Common synthetic routes include:

Bromination of 2-chlorophenol : A direct approach involves the electrophilic bromination of 2-chlorophenol. To ensure high regioselectivity for the para-position relative to the hydroxyl group and avoid the formation of other isomers (like 6-bromo-2-chlorophenol or 2,6-dibromo products), specific catalysts and conditions are employed. google.com For instance, using triethylamine hydrochloride as a regioselectivity-directing catalyst in a solvent like chlorobenzene can achieve high yields of the desired 4-bromo-2-chlorophenol. This catalyst polarizes the bromine molecule, facilitating the substitution at the sterically less hindered para-position.

Chlorination of 4-bromophenol : An alternative pathway is the chlorination of 4-bromophenol. Since the para-position is occupied by bromine, the incoming chlorine electrophile is directed to one of the ortho positions. A method utilizing N-chlorosuccinimide (NCS) catalyzed by sulfuric acid in acetonitrile (B52724) provides a viable route, avoiding the use of hazardous chlorine gas.

Table 1: Synthetic Methods for 4-bromo-2-chlorophenol

Starting MaterialReagents/CatalystConditionsKey OutcomeReference
2-ChlorophenolBromine, Triethylamine hydrochlorideChlorobenzene, 5-15°CHigh yield (99.1%) and regioselectivity for the 4-bromo isomer.
2-ChlorophenolBromineCarbon tetrachloride, Room temperatureGood yield (87%) of 4-bromo-2-chlorophenol. google.com google.com
2-BromophenolN-chlorosuccinimide (NCS), Sulfuric acidAcetonitrile, 20°C, 3 hoursGood yield (86%) of the desired product.

Approaches for the Introduction of the Butanoic Acid Side Chain

Once 4-bromo-2-chlorophenol is obtained, the next critical step is the attachment of the butanoic acid side chain to the phenolic oxygen. This is typically accomplished through an etherification reaction followed by any necessary functional group transformations.

The most common method for forming the phenoxy ether bond is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group from an alkyl halide.

In the context of 2-(4-Bromo-2-chlorophenoxy)butanoic acid, the process would be:

Phenoxide Formation : 4-bromo-2-chlorophenol is treated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding sodium or potassium 4-bromo-2-chlorophenoxide.

Nucleophilic Substitution : The phenoxide is then reacted with an alkyl halide, typically an ester of 2-halobutanoic acid such as ethyl 2-bromobutanoate. The phenoxide ion attacks the carbon bearing the halogen, displacing it in an SN2 reaction to form ethyl 2-(4-bromo-2-chlorophenoxy)butanoate.

This strategy is widely used for synthesizing various phenoxyalkanoic acids. mdpi.com The use of a phase-transfer catalyst can sometimes improve the reaction efficiency between the aqueous phenoxide solution and the organic alkyl halide phase. google.com

If the alkylation step is performed using an ester of 2-halobutanoic acid, as is common, a final hydrolysis step is required to yield the target carboxylic acid. The ester group serves as a protecting group for the carboxylic acid functionality during the etherification reaction.

The hydrolysis is typically carried out under basic conditions (saponification), for example, by heating the ester with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide. mdpi.comorgsyn.orggoogle.com This reaction cleaves the ester bond, forming the carboxylate salt. Subsequent acidification with a strong acid (e.g., hydrochloric acid) protonates the carboxylate to give the final this compound. orgsyn.orggoogle.com

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The C2 carbon of the butanoic acid side chain is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S). As biological activity is often specific to one enantiomer, methods to obtain enantiomerically pure forms are crucial. acs.org

Asymmetric synthesis aims to create a specific enantiomer directly. One powerful strategy involves the use of a chiral auxiliary. nih.govwikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com

A plausible synthetic route using this approach would involve:

Attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine derivative) to a butanoic acid derivative to form a chiral amide or ester. wikipedia.orgnih.govresearchgate.net

Performing the Williamson ether synthesis by reacting this chiral adduct with 4-bromo-2-chlorophenoxide. The steric bulk of the auxiliary would favor the attack on one face of the molecule, leading to the formation of one diastereomer in excess.

Finally, the chiral auxiliary is cleaved under mild conditions to release the enantiomerically enriched this compound. wikipedia.orgresearchgate.net

Another advanced approach is catalytic asymmetric synthesis. This involves using a chiral catalyst to control the stereochemistry of the reaction. For instance, asymmetric alkylation or conjugate addition reactions can be catalyzed by transition metal complexes containing chiral ligands, such as BINAP, to produce the desired enantiomer with high selectivity. orgsyn.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary TypeExample(s)Typical ApplicationReference
OxazolidinonesEvans' AuxiliariesAsymmetric alkylations, aldol reactions, and Diels-Alder reactions. researchgate.net wikipedia.orgresearchgate.net
Amino AlcoholsPseudoephedrine, PseudoephenamineDiastereoselective alkylation of amide enolates to produce enantiomerically enriched carboxylic acids. nih.gov nih.gov
SultamsOppolzer's CamphorsultamControl of stereochemistry in alkylation, aldol, and cycloaddition reactions. wikipedia.org wikipedia.org
Sulfinamidestert-ButanesulfinamideAsymmetric synthesis of chiral amines. wikipedia.org wikipedia.org

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers through a process called resolution. libretexts.org A classical resolution involves reacting the racemic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts, which can then be separated by physical methods like fractional crystallization due to their different physical properties. libretexts.org However, this method is limited to a maximum theoretical yield of 50% for the desired enantiomer.

Dynamic Kinetic Resolution (DKR) is a more advanced and efficient technique that can theoretically convert 100% of a racemic mixture into a single desired enantiomer. princeton.edu DKR combines a kinetic resolution step with an in-situ racemization of the starting material. princeton.edugoogle.com

For a racemic mixture of this compound, a DKR process would require:

A Racemization Catalyst : A catalyst that facilitates the rapid interconversion (racemization) of the R- and S-enantiomers of the starting acid. princeton.edu

A Resolving Agent : An enzyme or chiral reagent that selectively reacts with only one of the enantiomers (the "fast-reacting" enantiomer) much more quickly than the other. princeton.edunih.gov

As the resolving agent consumes the fast-reacting enantiomer, the racemization catalyst continuously converts the slow-reacting enantiomer into the fast-reacting one to maintain the equilibrium. This process continues until, ideally, all of the initial racemic material is converted into a single, enantiomerically pure product. princeton.eduresearchgate.net This method overcomes the 50% yield limitation of standard kinetic resolutions. princeton.edu

Chemical Reactivity and Derivatization Studies

The presence of multiple reactive sites in this compound allows for a range of chemical modifications. The carboxylic acid function is a primary site for reactions such as esterification and amidation. The aromatic ring, bearing both a bromine and a chlorine atom, opens avenues for functionalization through cross-coupling reactions or nucleophilic aromatic substitution, with the reactivity of each halogen being distinct.

Esterification: The carboxylic acid moiety of this compound can be readily converted to its corresponding esters. A common and well-established method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acyl chloride, which then reacts readily with an alcohol to yield the desired ester. Another approach involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the direct condensation of the carboxylic acid with an alcohol. nih.gov

Interactive Data Table: Representative Esterification Reactions of Phenoxyalkanoic Acids

Carboxylic Acid DerivativeAlcoholReagents and ConditionsProductYield (%)Reference
2,4-Dichlorophenoxyacetic acidMethanolH₂SO₄ (cat.), refluxMethyl 2,4-dichlorophenoxyacetateHigh nih.gov
4-Chlorophenoxyacetic acidEthanolDCC, DMAP, CH₂Cl₂, rtEthyl 4-chlorophenoxyacetate>90N/A
2-Phenoxypropanoic acidIsopropanolSOCl₂, then i-PrOH, pyridineIsopropyl 2-phenoxypropanoateGoodN/A

Note: This table presents data for structurally related compounds to illustrate typical reaction conditions and yields, as specific data for this compound is not readily available.

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. Similar to esterification, direct reaction of the carboxylic acid with an amine requires high temperatures to drive off water and is often inefficient. mdpi.com Therefore, the use of coupling agents is the preferred method for amide bond formation. A wide variety of coupling reagents are available, including carbodiimides (e.g., DCC, EDCI), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the corresponding amide under mild conditions. mdpi.comnih.govresearchgate.net

The carboxylic acid can also be converted to its acyl chloride, which then readily reacts with an amine to produce the amide. This is a highly effective method, though the generation of the acyl chloride requires an additional synthetic step.

Interactive Data Table: Representative Amidation Reactions of Carboxylic Acids

Carboxylic AcidAmineReagents and ConditionsProductYield (%)Reference
Phenylacetic acidBenzylamineDCC, CH₂Cl₂, rtN-Benzyl-2-phenylacetamide85-95N/A
4-Chlorobenzoic acidMorpholineHBTU, DIPEA, DMF, rt(4-Chlorophenyl)(morpholino)methanone>90N/A
Butanoic acidAnilineNb₂O₅, refluxN-PhenylbutanamideHigh researchgate.net

Note: This table illustrates common amidation methods and yields for representative carboxylic acids, providing a reference for the expected reactivity of this compound.

Beyond esterification and amidation, the functional groups of this compound can undergo various other transformations. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation provides a route to a different class of derivatives.

The ether linkage is generally stable but can be cleaved under harsh conditions, for example, by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would lead to the corresponding 4-bromo-2-chlorophenol and 2-halobutanoic acid.

The presence of both bromine and chlorine on the aromatic ring allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such reactions, allowing for selective transformations at the 4-position. nih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. Under the catalysis of a palladium complex, the bromo substituent of this compound can be selectively coupled with an organoboron reagent, such as a boronic acid or a boronic ester. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring, while leaving the chloro substituent intact. rsc.orgwikipedia.orglibretexts.org

Heck Coupling: The Heck reaction enables the arylation of alkenes. The bromo group can react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, attaching the phenoxybutanoic acid moiety to the alkene. diva-portal.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. The bromo substituent can be coupled with a variety of primary or secondary amines to introduce a new amino group onto the aromatic ring. tcichemicals.comwikipedia.orglibretexts.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common than for aryl bromides, the chloro substituent, being ortho to the electron-withdrawing phenoxy group and para to the bromo group, might undergo nucleophilic aromatic substitution under certain conditions. This typically requires a strong nucleophile and may be facilitated by electron-withdrawing groups on the aromatic ring. However, due to the presence of the more reactive bromo group, achieving selectivity for SNAr at the chlorine position can be challenging. libretexts.orgnih.govlibretexts.orgyoutube.com

Interactive Data Table: Representative Cross-Coupling Reactions of Dihaloarenes

SubstrateCoupling PartnerReaction TypeCatalyst/Ligand/BaseProduct of Selective Reaction at BromineYield (%)Reference
1-Bromo-3-chlorobenzenePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄ / Na₂CO₃3-Chloro-1,1'-biphenylHigh rsc.org
4-Bromo-1-chloro-2-nitrobenzeneStyreneHeckPd(OAc)₂ / P(o-tol)₃ / Et₃N4-Chloro-2-nitro-1-styrylbenzeneGood researchgate.net
1-Bromo-4-chlorobenzeneMorpholineBuchwald-HartwigPd₂(dba)₃ / XPhos / NaOtBu4-(4-Chlorophenyl)morpholine94 tcichemicals.com

Note: This table provides examples of selective cross-coupling reactions on dihaloarenes, illustrating the general principle of higher reactivity of the C-Br bond over the C-Cl bond, which is applicable to this compound.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 2-(4-Bromo-2-chlorophenoxy)butanoic acid, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is predicted to display distinct signals for each of the non-equivalent protons in the molecule. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons of the butanoic acid chain will exhibit characteristic splitting patterns. The single methine proton (CH) alpha to the ether oxygen is anticipated to be a quartet, coupled to the adjacent methylene (B1212753) and methyl groups. The methylene protons (-CH₂) would likely appear as a multiplet, while the terminal methyl protons (-CH₃) would present as a triplet. docbrown.info The aromatic region should show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring, with their chemical shifts and coupling patterns dictated by the positions of the chloro, bromo, and phenoxy substituents.

The ¹³C NMR spectrum will provide complementary information, showing a unique resonance for each of the 10 carbon atoms. The carbonyl carbon (-COOH) is expected to be the most deshielded, appearing in the 170-180 ppm region. libretexts.orgdocbrown.info The aromatic carbons will resonate between approximately 110-160 ppm, with their specific shifts influenced by the electron-withdrawing and donating effects of the halogen and ether substituents. The aliphatic carbons of the butanoic acid moiety will appear in the upfield region of the spectrum. docbrown.info

Predicted ¹H and ¹³C NMR Data

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
-COOH~11.5Broad Singlet~175
Ar-H (C3)~7.5Doublet~130
Ar-H (C5)~7.2Doublet of Doublets~128
Ar-H (C6)~6.9Doublet~115
O-CH~4.7Triplet~75
-CH₂-~2.1Sextet~25
-CH₃~1.0Triplet~10
Ar-C1--~152
Ar-C2--~125
Ar-C4--~118

To definitively assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a clear correlation between the methyl protons (-CH₃) and the methylene protons (-CH₂), and between the methylene protons and the methine proton (-CH), confirming the butanoyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of each carbon in the butanoic acid chain and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methine proton (-CH) to the carbonyl carbon (-COOH) and to the aromatic carbon C1 involved in the ether linkage. This would unequivocally connect the butanoic acid side chain to the phenoxy ring. Aromatic protons would also show correlations to neighboring carbons, confirming their positions relative to the substituents.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀BrClO₃), the calculated monoisotopic mass of the molecular ion [M]⁺• is approximately 291.9500 u. A significant feature in the mass spectrum would be the isotopic pattern. The presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion at [M], [M+2], and [M+4], with predictable relative intensities.

Tandem MS (MS/MS) involves the selection and fragmentation of the molecular ion to generate product ions, which provides detailed structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways:

Alpha-cleavage: Loss of the carboxyl group (-COOH, 45 u) or the ethyl group (-C₂H₅, 29 u) from the butanoic acid chain are common fragmentation routes. libretexts.org

McLafferty Rearrangement: Carboxylic acids can undergo this characteristic rearrangement, which would result in the loss of a neutral propene molecule and the formation of a radical cation with m/z corresponding to the 4-bromo-2-chlorophenoxy acetic acid fragment. docbrown.info

Ether Bond Cleavage: Scission of the C-O ether bond would lead to two major fragments: the 4-bromo-2-chlorophenoxy radical cation (m/z ~206) or the 2-carboxy-butyl radical cation.

Predicted Key MS/MS Fragments

Predicted m/z (for ⁷⁹Br, ³⁵Cl)Proposed Fragment Structure / Loss
247[M - COOH]⁺
207/209[BrClC₆H₃O]⁺ (Phenoxy fragment)
87[C₄H₇O₂]⁺ (Butanoic acid fragment)
71[C₃H₅O]⁺ (from butanoic chain cleavage)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A very broad and strong absorption band between 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carbonyl group is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. spectroscopyonline.comdocbrown.info

Other significant absorptions include C-H stretching vibrations for the aliphatic and aromatic portions of the molecule (around 2850-3100 cm⁻¹), C-O stretching vibrations for the ether and carboxylic acid groups (in the 1210-1320 cm⁻¹ region), and C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹). spectroscopyonline.com The presence of the carbon-halogen bonds would be confirmed by absorptions in the fingerprint region (below 1000 cm⁻¹), with C-Cl and C-Br stretches typically appearing in this lower wavenumber range.

Predicted Characteristic IR Absorption Bands

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid Dimer)2500-3300Strong, Very Broad
C-H stretch (Aromatic & Aliphatic)2850-3100Medium-Strong
C=O stretch (Carboxylic Acid)1700-1725Strong, Sharp
C=C stretch (Aromatic)1450-1600Medium, Multiple Bands
C-O stretch (Ether & Acid)1210-1320Strong
C-Cl stretch600-800Medium-Strong
C-Br stretch500-600Medium-Strong

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a specific experimental spectrum for this compound is not widely available in the literature, its characteristic absorption bands can be predicted based on the well-established vibrational frequencies of its constituent parts: a carboxylic acid, a substituted aromatic ring, an ether linkage, and carbon-halogen bonds.

The most notable feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band due to the O-H stretching vibration of the carboxyl group, which typically appears in the 3300–2500 cm⁻¹ region. This broadening is a result of intermolecular hydrogen bonding between molecules. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption peak, generally found between 1725 and 1700 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 3300–2500 Strong, Very Broad
C-H Stretch Aromatic 3100–3000 Medium
C-H Stretch Aliphatic 2975–2845 Medium
C=O Stretch Carboxylic Acid 1725–1700 Strong, Sharp
C=C Stretch Aromatic Ring 1600–1450 Medium to Weak
C-O Stretch Ether & Carboxylic Acid 1300–1000 Strong
C-Cl Stretch Aryl Halide 800–600 Medium to Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the symmetric stretching of the aromatic ring is expected to be a prominent feature. The C=O stretching vibration of the carboxylic acid group will also be visible, though typically weaker than in the IR spectrum. The C-Cl and C-Br bonds will have characteristic low-frequency stretching vibrations. Raman spectroscopy is particularly useful for studying the low-wavenumber region where vibrations of heavier atoms like bromine occur.

Table 2: Predicted Raman Active Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Predicted Intensity
C-H Stretch Aromatic & Aliphatic 3100–2800 Strong
C=O Stretch Carboxylic Acid 1700–1650 Medium
C=C Stretch Aromatic Ring 1600–1550 Strong
Ring Breathing Aromatic Ring ~1000 Strong
C-Cl Stretch Aryl Halide 800–600 Medium

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While the specific crystal structure of this compound has not been reported, its solid-state and supramolecular characteristics can be inferred from crystallographic studies of closely related phenoxyalkanoic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenoxybutyric acid (2,4-DB).

Molecular Structure: In the solid state, the butanoic acid chain is expected to adopt a relatively planar or extended conformation. The molecule will possess significant conformational flexibility due to the rotatable single bonds in the ether linkage and the aliphatic chain.

Supramolecular Structure: A defining characteristic of carboxylic acids in the solid state is their propensity to form strong intermolecular hydrogen bonds. It is highly probable that this compound molecules will form centrosymmetric cyclic dimers through O-H···O hydrogen bonds between their carboxyl groups. This common supramolecular synthon creates a characteristic eight-membered ring.

Table 3: Typical Geometric Parameters for Carboxylic Acid Dimers in Phenoxyalkanoic Acids

Parameter Description Typical Value
O-H···O distance Hydrogen bond length 2.6–2.7 Å
C=O bond length Carbonyl bond in dimer ~1.25 Å
C-O bond length Single bond in dimer ~1.31 Å

Data derived from related structures like 2,4-DB.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. For 2-(4-Bromo-2-chlorophenoxy)butanoic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. jocpr.comorientjchem.org This optimization minimizes the energy of the molecule to find its ground-state conformation.

Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and provide a detailed understanding of its vibrational properties. jcdronline.org

Table 1: Predicted Vibrational Frequencies for this compound using DFT (Note: This data is illustrative and based on typical values for similar functional groups.)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C=O stretchCarboxylic acid1720
O-H stretchCarboxylic acid3450
C-O stretchEther1250
C-Cl stretchChlorophenyl750
C-Br stretchBromophenyl680

Ab initio methods are another class of quantum chemical calculations that can be used to investigate the electronic properties of this compound. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide insights into the distribution of electrons within the molecule. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. nih.govmdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Other important electronic properties that can be determined include the dipole moment, polarizability, and hyperpolarizability, which describe the molecule's response to an external electric field and are relevant for understanding its intermolecular interactions and potential applications in nonlinear optics. jcdronline.orgmdpi.com

Table 2: Calculated Electronic Properties of this compound (Note: This data is illustrative and based on typical values for similar aromatic acids.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 Debye

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide information about a single, optimized molecular structure, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of conformational changes and the influence of the surrounding environment, such as a solvent. aps.orgnih.gov

By simulating the molecule in a solvent like water, it is possible to study how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. This is crucial for understanding the behavior of the molecule in a biological context. The results of MD simulations can provide a detailed picture of the conformational landscape, identifying the most populated conformations and the energy barriers between them.

Molecular Docking Studies for Predictive Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, which belongs to the class of auxinic herbicides, molecular docking can be used to predict its binding affinity and mode of interaction with target proteins, such as the Transport Inhibitor Response 1 (TIR1) family of auxin receptors. nih.govnih.gov

These studies can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. nih.gov The binding energy, calculated from the docking simulation, provides an estimate of the strength of the interaction. This information is invaluable for understanding the molecule's potential biological activity and for the rational design of more potent analogs.

Table 3: Illustrative Molecular Docking Results for this compound with an Auxin Receptor (Note: This data is hypothetical and for illustrative purposes.)

ParameterValue
Binding Energy (kcal/mol)-7.2
Key Interacting ResiduesArg403, Ser438, Leu465
Types of InteractionsHydrogen bond with Arg403, Hydrophobic interactions with Leu465

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a class of compounds like phenoxypropionic acids, a QSAR model can be developed to predict the herbicidal activity of new, unsynthesized derivatives.

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity. researchgate.net A well-validated QSAR model can then be used to predict the activity of this compound and to guide the design of new compounds with improved efficacy.

Exploration of Reaction Mechanisms via Computational Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways. This information is crucial for understanding how the molecule might be synthesized or how it might be metabolized in a biological system. For instance, the degradation pathways of similar phenoxy acid herbicides have been studied to understand their environmental fate. nih.gov

Application of Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) has catalyzed a paradigm shift in computational and theoretical chemistry, particularly in the realm of molecular design and drug discovery. mdpi.comresearchgate.net These advanced computational tools offer the potential to significantly accelerate the identification and optimization of novel therapeutic agents by navigating vast chemical spaces with high efficiency. nih.govnih.gov For a compound such as this compound and its derivatives, AI and ML methodologies can be applied to streamline the "design-make-test-analyze" cycle, enhancing the probability of discovering molecules with desired biological activities and pharmacological profiles. biopharmatrend.com

The application of AI in this context can be multifaceted, encompassing the generation of novel molecular structures, the prediction of biological activity through Quantitative Structure-Activity Relationship (QSAR) models, and the early assessment of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.govnih.gov

Generative Models for de Novo Design

Generative AI models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. mdpi.comresearchgate.net These models can then be utilized to generate novel molecules that are structurally similar to a seed compound like this compound but possess optimized properties. For instance, a model could be tasked with designing analogues predicted to have higher binding affinity for a specific biological target. Reinforcement learning techniques can further refine this process by rewarding the generation of molecules that meet a predefined scoring profile, which might include predicted potency, selectivity, and low toxicity. researchgate.net

Below is an illustrative table of how a generative model might propose new analogues based on a scoring function that balances predicted target affinity and synthetic accessibility.

Table 1: Hypothetical Analogues Generated by an AI Model This table is for illustrative purposes to demonstrate the concept of AI-driven molecular generation.

Compound ID Structure Predicted Affinity Score (Higher is Better) Synthetic Complexity Score (Lower is Better)
Seed-001 This compound 1.00 2.5
Gen-001 2-(4-Cyano-2-chlorophenoxy)butanoic acid 1.25 2.8
Gen-002 2-(4-Bromo-2-fluorophenoxy)butanoic acid 1.18 2.3
Gen-003 2-(4-Bromo-2-chlorophenoxy)propanoic acid 0.95 2.1

Predictive Modeling with QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design where ML algorithms are frequently employed. mdpi.com For a series of phenoxybutanoic acid derivatives, a QSAR model could be developed to correlate structural features (descriptors) with experimentally determined biological activity, such as the antagonistic activity on endothelin receptors reported for related compounds. nih.gov Machine learning algorithms like Random Forest (RF), Support Vector Machines (SVM), and deep neural networks (DNNs) are trained on a dataset of these compounds to learn the complex relationships between structure and activity. mdpi.com

The resulting model can then be used to predict the activity of newly designed or virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. The input for these models typically consists of calculated molecular descriptors.

Table 2: Example of Data for a QSAR Model of Phenoxybutanoic Acid Derivatives This table contains hypothetical data to illustrate the inputs for a machine learning-based QSAR model.

Compound Molecular Weight ( g/mol ) LogP Polar Surface Area (Ų) Experimental IC₅₀ (nM)
Derivative 1 295.55 3.8 46.5 150
Derivative 2 311.13 4.1 46.5 85
Derivative 3 279.14 3.5 46.5 210
Derivative 4 325.59 4.3 55.8 45

A significant cause of failure in drug development is poor pharmacokinetic or safety profiles. nih.gov AI and ML models trained on large datasets of ADMET information can predict these properties for novel molecules at an early stage. nih.gov For this compound and its computationally generated analogues, these models can provide crucial insights into properties like aqueous solubility, blood-brain barrier permeability, metabolic stability, and potential toxicities. This allows for the early deselection of compounds likely to fail later in development, thereby saving time and resources.

Table 3: Illustrative AI-Predicted ADMET Properties The data in this table is hypothetical and serves to demonstrate the application of AI in predicting key drug-like properties.

Compound Predicted Aqueous Solubility (logS) Predicted BBB Permeability (logBB) Predicted hERG Inhibition (Risk)
This compound -3.5 -0.8 Low
Analogue A -3.2 -1.1 Low
Analogue B -4.1 -0.5 High

Active Learning for Iterative Optimization

Active learning represents an intelligent and efficient approach to molecular optimization. chemrxiv.orgnih.gov In this iterative process, an ML model makes predictions about a library of virtual compounds. Instead of randomly selecting candidates for synthesis, the algorithm chooses the molecules that, when tested, are expected to provide the most information to improve the model in the next cycle. chemrxiv.orgnih.gov This strategy focuses experimental efforts on the most promising and informative areas of chemical space, accelerating the convergence towards compounds with an optimal balance of properties.

By applying these diverse AI and ML techniques, the exploration of the chemical space around this compound can be performed more systematically and with a higher degree of precision, ultimately guiding the design of superior molecules for specific therapeutic applications.

Environmental Fate, Degradation Pathways, and Biotransformation Studies

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. In the environment, this primarily includes the effects of sunlight (photolysis) and water (hydrolysis).

Photolytic Degradation Pathways

Hydrolytic Stability and Transformation Products

Information regarding the hydrolytic stability of 2-(4-Bromo-2-chlorophenoxy)butanoic acid is scarce. The stability of the ether linkage in phenoxyalkanoic acids to hydrolysis is generally significant under neutral and acidic conditions. researchgate.netjuniperpublishers.com However, under alkaline conditions, hydrolysis can be more pronounced. epa.gov The transformation products resulting from the hydrolysis of this compound would likely include 4-bromo-2-chlorophenol (B165030) and butanoic acid derivatives, though specific studies are needed for confirmation.

Biotic Degradation Mechanisms and Microbial Metabolism

The breakdown of xenobiotic compounds by microorganisms is a crucial process in determining their environmental persistence.

Identification of Microbial Species Involved in Biotransformation

While specific microbial species capable of degrading this compound have not been documented, the biodegradation of other phenoxy herbicides is well-studied. Numerous bacterial and fungal strains have been identified that can utilize compounds like 2,4-D as a source of carbon and energy. mdpi.com These include species from genera such as Pseudomonas, Cupriavidus, Sphingomonas, and Aspergillus. mdpi.comnih.gov It is plausible that some of these organisms, or others with similar enzymatic capabilities, could also biotransform this compound.

Elucidation of Enzymatic Degradation Pathways and Intermediates

The enzymatic pathways for the degradation of phenoxyalkanoic acids like 2,4-D are well-characterized and typically initiated by an α-ketoglutarate-dependent dioxygenase, which cleaves the ether linkage. nih.gov This initial step forms a corresponding phenol (B47542) and an aliphatic side chain. The resulting phenol is then further hydroxylated and undergoes ring cleavage, eventually entering central metabolic pathways. nih.gov

Table 1: Key Enzymes in the Degradation of 2,4-D, a Structurally Related Herbicide

EnzymeGeneFunction
2,4-D DioxygenasetfdACleavage of the ether linkage
2,4-Dichlorophenol HydroxylasetfdBHydroxylation of the aromatic ring
Chlorocatechol 1,2-DioxygenasetfdCAromatic ring cleavage
Chloromuconate CycloisomerasetfdDConversion of chloromuconate
Chlorodienelactone HydrolasetfdEHydrolysis of chlorodienelactone
Chloromaleylacetate ReductasetfdFReduction of chloromaleylacetate

This table presents enzymes involved in the degradation of 2,4-D, as a proxy, due to the lack of specific data for this compound.

Environmental Transport and Distribution Modeling

The potential for a chemical to move within and between environmental compartments such as soil, water, and air is a key component of its environmental risk profile. The transport and distribution of a compound are governed by its physical and chemical properties, including water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which influences its tendency to adsorb to soil and sediment. researchgate.net

For phenoxyalkanoic acids, mobility in soil is largely dependent on soil pH and organic matter content. nih.gov As weak acids, their anionic form is more prevalent in neutral to alkaline soils, leading to greater water solubility and a higher potential for leaching. Conversely, in acidic soils, they are more likely to be in their non-ionized form and adsorb to soil organic matter. nih.gov Specific modeling studies for this compound are not currently available.

Metabolite Identification and Characterization in Environmental Samples

Following a comprehensive search of publicly available scientific literature, no studies detailing the environmental fate, degradation pathways, or biotransformation of this compound were identified. Consequently, there is no available information on the metabolites of this specific compound in environmental samples such as soil, water, or sediment.

The executed searches for relevant research consistently yielded information on structurally related but distinct compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the organophosphate pesticide profenofos. While the degradation of these compounds has been studied, with metabolites like 4-bromo-2-chlorophenol being identified in the case of profenofos, this information is not applicable to this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the analytical methods used for the identification and characterization of metabolites for the specified compound, as no such data appears to exist in the accessible scientific domain. Further research would be required to determine the environmental behavior and metabolic fate of this compound.

Biological Activity and Molecular Mechanisms of Action

Investigation of Biochemical Pathway Modulation

The modulation of biochemical pathways by halogenated phenoxyalkanoic acids is a key area of research. These compounds can influence cellular processes by interacting with essential enzymes and receptors.

While specific enzyme inhibition or activation data for 2-(4-bromo-2-chlorophenoxy)butanoic acid is not extensively documented in publicly available research, studies on structurally related compounds suggest potential targets. For instance, some bromo-substituted organic acids have been shown to inhibit enzymes involved in metabolic pathways. It is plausible that this compound could exhibit inhibitory effects on certain enzymes, a hypothesis that warrants further investigation through targeted enzymatic assays.

A hypothetical data table illustrating potential enzyme inhibition is presented below. It is important to note that these values are for illustrative purposes and are based on activities of related compounds, not direct measurements for this compound.

Table 1: Potential Enzyme Inhibition Profile
Enzyme Target Putative Inhibition Constant (Ki) Putative IC50
Carboxylesterase 15 µM 35 µM
Cytochrome P450 Isozyme 25 µM 50 µM
Peroxidase 40 µM 75 µM

The interaction of phenoxyalkanoic acids with cellular receptors is a critical aspect of their mechanism of action, particularly in the context of their hormonal effects in plants. These compounds can act as mimics of natural hormones, binding to specific receptors and initiating a signaling cascade. The affinity of these interactions is influenced by the specific substitutions on the aromatic ring and the nature of the carboxylic acid side chain. For synthetic auxins, the primary receptors are members of the F-box protein family, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. The binding of an auxin, or a synthetic mimic, to these receptors promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.

The following interactive table provides hypothetical receptor binding affinities based on data for other synthetic auxins.

Table 2: Putative Receptor Binding Affinities
Receptor Putative Binding Affinity (Kd)
TIR1 0.5 µM
AFB5 1.2 µM

Role as a Synthetic Auxin and its Influence on Plant Physiological Processes

Compounds structurally related to this compound, such as other phenoxyalkanoic acids, are well-known for their roles as synthetic auxins. These compounds can mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), thereby influencing a wide range of physiological processes in plants.

At the cellular level, synthetic auxins are known to induce rapid responses, including changes in gene expression and modifications to the cell wall. The binding of a synthetic auxin to its receptor complex triggers a signaling pathway that ultimately leads to the activation of auxin-responsive genes. This can result in a variety of cellular changes, such as increased cell elongation, division, and differentiation. For example, studies on other synthetic auxins have demonstrated the upregulation of genes encoding for proteins involved in cell wall loosening and synthesis.

The table below illustrates potential changes in the expression of key genes in response to treatment with a synthetic auxin, based on studies of related compounds.

Table 3: Putative Gene Expression Changes in Response to Synthetic Auxin Activity
Gene Function Putative Fold Change in Expression
SAUR Small Auxin Up RNA +15
GH3 IAA-amido synthetase +10
EXP Expansin +8
XTH Xyloglucan endotransglucosylase/hydrolase +6

The primary mechanism by which synthetic auxins regulate plant growth is through the induction of cell elongation. According to the acid growth hypothesis, auxins stimulate proton pumps in the cell membrane, leading to the acidification of the cell wall. This acidic environment activates enzymes, such as expansins, that loosen the cell wall structure, allowing for turgor-driven cell expansion. At higher concentrations, synthetic auxins can disrupt normal growth processes, leading to uncontrolled cell division and growth, which is the basis for their use as herbicides. The specific effects on growth are dependent on the concentration of the compound and the plant species.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of phenoxyalkanoic acids is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies of these compounds have revealed several key features that are important for their auxin-like activity. These include:

The Carboxylic Acid Group: The presence of a carboxylic acid group, or a group that can be readily converted to a carboxylic acid, is essential for activity.

The Phenoxy Ring: The aromatic ring is a critical component of the molecule. The nature and position of substituents on this ring significantly influence activity. Halogen substitutions, such as chlorine and bromine, at the 2, 4, or 5 positions are often associated with high auxin activity.

The Alkyl Side Chain: The length and branching of the alkyl side chain attached to the phenoxy oxygen can affect the compound's selectivity and potency. A butanoic acid side chain, as in the case of this compound, is a common feature in this class of compounds.

The following table summarizes the general SAR principles for phenoxyalkanoic acids.

Table 4: General Structure-Activity Relationship (SAR) Principles for Phenoxyalkanoic Acids
Molecular Feature Influence on Biological Activity
Carboxylic Acid Group Essential for auxin activity.
Halogen Substitution on Ring Enhances activity; position and type of halogen are critical.
Alkyl Side Chain Length Influences potency and selectivity.
Stereochemistry of Side Chain Can significantly affect biological activity.

Impact of Halogenation Pattern on Activity

The biological activity of phenoxyalkanoic acids, a class to which this compound belongs, is significantly influenced by the type, number, and position of halogen substituents on the aromatic ring. mdpi.comresearchgate.net The introduction of halogens into the phenoxy backbone can enhance herbicidal activity by modulating electronic interactions with plant auxin receptors. The complex structure-activity relationships mean that halogen substitution can either increase or decrease a compound's efficacy depending on its effect on the molecule's physicochemical properties, target interaction, and metabolic susceptibility. nih.govresearchgate.net

For chloroderivatives of phenoxyacetic acid, the number and position of chlorine atoms affect their biological activity and reactivity. mdpi.comresearchgate.net Substituting a chlorine atom at position 2 of the aromatic ring, as seen in the subject compound, generally increases the molecule's reactivity. mdpi.com Further substitution at the para-position (position 4) with a halogen, such as the bromo- group in this compound, is a common feature in many active phenoxy herbicides like 2,4-D and MCPA. wikipedia.org This 2,4-disubstitution pattern is often associated with high herbicidal activity. mdpi.com

Influence of Butanoic Acid Chain Modifications

The butanoic acid side chain of this compound plays a crucial role in its biological activity. In the 1970s, it was discovered that replacing the acetic acid moiety in herbicides like 2,4-D with longer alkyl chains, such as propionic or butyric acid, could improve selectivity. This modification often maintains or enhances herbicidal potency while potentially altering the spectrum of controlled weeds. nih.gov

The length of the alkyl chain can affect various properties of the molecule, including its uptake, translocation, and interaction with the target site in the plant. researchgate.netresearchgate.net For instance, some phenoxybutanoic acid derivatives, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), act as propesticides. wikipedia.org These are converted within the plant to their more active acetic acid analogues (2,4-D and MCPA, respectively) through the process of β-oxidation. wikipedia.org It is plausible that this compound could also undergo such metabolic activation.

The butanoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, which further modulates the compound's effects. The creation of a chiral center, which occurs with the substitution on the second carbon of the butanoic acid chain, can also have a significant impact on biological activity. For many phenoxypropionic acids, it has been demonstrated that the biological activity resides in only one of the enantiomers (the (2R)-isomer). wikipedia.orgnih.gov This stereoselectivity is a key factor in the efficacy of such compounds.

Comparative Analysis of Molecular Mechanisms with Known Phenoxy Acid Biologics

The molecular mechanism of action for this compound is presumed to be similar to that of other well-known phenoxy acid biologics, such as 2,4-D and MCPA, which act as synthetic auxins. wikipedia.orgencyclopedia.pub These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA). nufarm.com

Mechanism of Action:

At the molecular level, synthetic auxins like the phenoxy acids interact with auxin-binding proteins (ABPs), which are located in the cell membrane, endoplasmic reticulum, and nucleus. encyclopedia.pubnufarm.com This interaction initiates a cascade of events that disrupts normal plant growth processes. Unlike natural IAA, whose concentration is tightly regulated by the plant, synthetic auxins are not easily broken down, leading to an uncontrolled and lethal growth response in susceptible plants. encyclopedia.pubnufarm.com

The key steps in the mechanism of action include:

Binding to Auxin Receptors: The phenoxy acid molecule binds to specific auxin receptors, such as the F-box proteins of the TIR1/AFB family, which are components of the SCF-TIR1/AFB ubiquitin ligase complex. nih.gov

Derepression of Auxin-Responsive Genes: This binding leads to the degradation of Aux/IAA transcriptional repressor proteins.

Uncontrolled Growth: The degradation of these repressors allows for the transcription of auxin-responsive genes, leading to uncontrolled cell division, elongation, and ultimately, plant death. nufarm.com

The structural similarities between this compound and established phenoxy acid herbicides strongly suggest that it shares this fundamental mechanism of mimicking IAA and disrupting hormonal balance in plants. The specific halogenation pattern and the butanoic acid side chain, as discussed previously, would modulate the efficiency of its binding to the auxin receptors and its subsequent biological activity.

Research on Analogues and Derivatives of 2 4 Bromo 2 Chlorophenoxy Butanoic Acid

Rational Design Principles for Analogue Synthesis

The rational design of analogues of 2-(4-bromo-2-chlorophenoxy)butanoic acid is a strategic process aimed at modifying its structure to enhance desired properties while minimizing undesirable ones. This process is heavily reliant on understanding the structure-activity relationships (SAR) of related phenoxyalkanoic acids. The core components of the molecule—the halogenated phenyl ring, the ether linkage, and the butanoic acid side chain—are all targets for modification.

Key Design Principles:

Halogen Substitution: The nature, position, and number of halogen substituents on the phenyl ring are critical determinants of activity. SAR studies on similar halogenated aromatic compounds indicate that these substitutions significantly influence the molecule's electronic properties, lipophilicity, and steric profile. shef.ac.ukmdpi.com The existing 4-bromo and 2-chloro substituents create a specific electronic distribution and size that can be systematically altered. Design strategies often involve:

Varying Halogens: Replacing bromine or chlorine with other halogens like fluorine or iodine to fine-tune electronegativity and atomic radius.

Positional Isomerism: Moving the halogen substituents to other positions on the phenyl ring (e.g., 2-bromo-4-chloro, 3,5-dihalo) to probe the spatial requirements of a target binding site.

Poly-halogenation: Introducing additional halogen atoms to increase lipophilicity or alter metabolic stability.

Alkoxy Side Chain Modification: The butanoic acid moiety is another key area for analogue design.

Chain Length: Altering the length of the carboxylic acid chain (e.g., from acetic to hexanoic acid) can impact binding affinity and pharmacokinetic properties.

Branching: Introducing alkyl groups (e.g., a methyl group at the alpha-carbon, as in 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid) can influence stereochemistry and metabolic stability. For instance, in the development of the antitumor agent XK469 (2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid), the propionic acid moiety was a crucial part of the pharmacophore. researchgate.net

Functional Group Transformation: The terminal carboxylic acid can be converted into esters, amides, or other bioisosteres to modify solubility, cell permeability, and pro-drug potential.

Pharmacophore-Based Design: This approach involves identifying the essential structural features (the pharmacophore) required for a specific biological activity. For phenoxy herbicides, for example, the acidic group and the substituted aromatic ring are often key components. mdpi.comresearchgate.net For other potential applications, computational modeling and molecular docking studies can predict the interactions of designed analogues with specific biological targets, such as enzymes or receptors, guiding the synthesis of compounds with higher predicted affinity. mdpi.com

Synthesis and Characterization of Structurally Modified Derivatives

The synthesis of derivatives of this compound generally follows established chemical routes for phenoxyalkanoic acids. The primary method involves the Williamson ether synthesis.

General Synthetic Route:

The most common pathway involves the reaction of 4-bromo-2-chlorophenol (B165030) with a suitable derivative of butanoic acid.

Starting Materials: The key precursors are 4-bromo-2-chlorophenol and an ester of 2-bromobutanoic acid (e.g., ethyl 2-bromobutanoate).

Reaction: The synthesis is typically a nucleophilic substitution reaction where the phenoxide ion of 4-bromo-2-chlorophenol, generated by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), attacks the electrophilic α-carbon of the 2-bromobutanoate ester.

Hydrolysis: The resulting ester, ethyl 2-(4-bromo-2-chlorophenoxy)butanoate, is then hydrolyzed, usually under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final carboxylic acid product.

This versatile method allows for the creation of a wide range of analogues by simply varying the substituted phenol (B47542) or the haloalkanoic acid ester used in the initial step. epo.orggoogle.com For instance, reacting different halogenated phenols with various 2-haloalkanoic acid esters can produce a library of derivatives with modified phenyl rings and side chains.

Characterization:

Once synthesized, the purity and structure of the new derivatives must be rigorously confirmed. A combination of spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the exact structure of the molecule, confirming the connectivity of atoms and the positions of substituents on the aromatic ring.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation patterns, further evidence of its structure.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the C-O-C ether linkage.

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, etc.) in the compound, which should match the theoretical values for the proposed structure.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, angles, and stereochemistry. nih.gov

The table below summarizes the typical characterization data for a hypothetical derivative.

Technique Expected Data for a Hypothetical Derivative
¹H NMR Signals corresponding to aromatic protons, the methine proton (CH) on the butanoic acid chain, the methylene (B1212753) protons (CH₂), and the terminal methyl group (CH₃).
¹³C NMR Resonances for all unique carbon atoms, including those in the aromatic ring, the carbonyl carbon of the acid, and the carbons in the alkyl chain.
Mass Spec (HRMS) An exact mass measurement that corresponds to the molecular formula of the synthesized compound.
IR Spectroscopy Characteristic absorption bands for O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), C-O-C (~1250 cm⁻¹), and C-Halogen bonds.

Systematic Evaluation of Modified Structures for Specific Research Applications

Following synthesis and characterization, the new analogues undergo systematic evaluation to determine how structural modifications have impacted their properties and to identify candidates for specific applications. The evaluation process is tailored to the intended research area, which could range from herbicidal activity to therapeutic potential.

Herbicidal Activity Screening:

Given that many halogenated phenoxyalkanoic acids are herbicides, a primary application for evaluation is in agriculture. mdpi.comontosight.ai

Primary Screening: Analogues are tested for their ability to inhibit the growth of model plant species, often broadleaf weeds.

Dose-Response Studies: Compounds showing initial activity are evaluated across a range of concentrations to determine their potency (e.g., IC₅₀ or GR₅₀ values, the concentration required to inhibit growth by 50%).

Selectivity Testing: Promising candidates are tested against various crop species to assess their selectivity, a crucial factor for a commercially viable herbicide.

The table below shows hypothetical results from a herbicidal screen of designed analogues, illustrating SAR principles.

Compound Modification Herbicidal Activity (IC₅₀, µM)
Parent Compound This compound50
Analogue 1 2-(2,4-Dichlorophenoxy)butanoic acid45
Analogue 2 2-(4-Fluorophenoxy)butanoic acid150
Analogue 3 4-(4-Bromo-2-chlorophenoxy)butanoic acid200
Analogue 4 2-(4-Bromo-2-chlorophenoxy)propanoic acid75

Data is hypothetical and for illustrative purposes.

Pharmacological and Biological Screening:

Analogues may also be designed and screened for potential therapeutic applications. For example, related phenoxybutyric acid derivatives have been investigated as 5α-reductase inhibitors. shef.ac.uk The evaluation process would involve:

In Vitro Assays: Testing the compounds against a specific biological target, such as an enzyme or a receptor. For example, evaluating their ability to inhibit xanthine (B1682287) oxidase or their activity against cancer cell lines. researchgate.netnih.gov

Cell-Based Assays: Assessing the effect of the compounds on cellular processes, such as cell proliferation, apoptosis, or inflammation.

Structure-Activity Relationship (SAR) Analysis: By comparing the biological activity of a series of related analogues, researchers can build a detailed SAR model. This model helps to identify which structural features are essential for activity and which can be modified to improve properties like potency and selectivity. mdpi.comnih.gov

Exploration of Hybrid Molecules Incorporating the Halogenated Phenoxybutanoic Acid Scaffold

Molecular hybridization is an advanced drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule. bohrium.com This approach aims to produce compounds with improved affinity, better efficacy, or a dual mode of action that can address complex biological problems, such as drug resistance.

The this compound scaffold can serve as one of the building blocks in such a hybrid molecule. The rationale is to combine its unique physicochemical properties with the known biological activity of another molecule.

Design Strategies for Hybrid Molecules:

Selection of Pharmacophores: A second pharmacophore is chosen based on the desired biological target. For example, to create a potential anticancer agent, the phenoxybutanoic acid scaffold could be linked to a known cytotoxic group, such as a quinazoline (B50416) or indole (B1671886) moiety. nih.gov

Synthetic Feasibility: The design must consider a viable synthetic route to couple the two chosen pharmacophores and the linker.

Hypothetical Examples of Hybrid Molecules:

Hybrid with an Anti-inflammatory Agent: The carboxylic acid group of this compound could be coupled via an amide or ester linkage to a non-steroidal anti-inflammatory drug (NSAID) to create a dual-action compound.

Hybrid with a Kinase Inhibitor: The phenoxy scaffold could be attached to a heterocyclic system known to inhibit protein kinases, potentially creating a novel anticancer therapeutic.

The synthesis and evaluation of these hybrid molecules follow a similar path to that of simpler analogues, involving multi-step synthesis, rigorous characterization, and targeted biological screening to validate the design concept. nih.govmdpi.com This exploration opens up new avenues for discovering molecules with novel mechanisms of action and enhanced therapeutic potential.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is the cornerstone of analytical procedures for phenoxyalkanoic acids, providing the essential separation of the target analyte from complex matrix components. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenoxyalkanoic acids due to their polarity and non-volatile nature, which allows for direct analysis without derivatization. Reversed-phase HPLC is the most common mode of separation for these types of compounds.

The separation is typically achieved on C8 or C18 columns, where a nonpolar stationary phase interacts with the analyte. nih.govmdpi.comresearchgate.net The mobile phase usually consists of a mixture of an aqueous solution (often acidified with formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net

Various detection modes can be coupled with HPLC for the analysis of 2-(4-Bromo-2-chlorophenoxy)butanoic acid and related compounds:

Diode Array Detection (DAD) or UV-Vis Detection: These detectors measure the absorbance of the analyte at specific wavelengths. guidechem.com For brominated and chlorinated aromatic compounds, detection is often performed in the UV region, for example, at 210 nm or 225 nm. researchgate.netpensoft.net While robust and common, UV detection may lack the specificity required for complex matrices with many interfering substances.

Fluorescence Detection: This mode can be used if the compound is naturally fluorescent or can be derivatized with a fluorescent tag, offering higher sensitivity and selectivity than UV detection.

Electrochemical Detection: This method can be applied to compounds that are electrochemically active, providing high sensitivity for specific analytes.

Method validation for HPLC analysis typically demonstrates good linearity (with R² values often ≥ 0.999), precision, and accuracy. mdpi.comresearchgate.net Limits of detection (LOD) and quantification (LOQ) for similar bromophenolic compounds have been reported to be in the low μg/mL range. mdpi.com

Table 1: Typical HPLC Conditions for Analysis of Structurally Similar Phenoxyalkanoic Acids This table is interactive. You can sort and filter the data.

Parameter Condition Rationale / Comment
Column Reversed-phase C8 or C18 (e.g., 150 mm x 2.0 mm, 3 µm) nih.govmdpi.comresearchgate.net Provides good retention and separation for moderately polar acidic compounds.
Mobile Phase Gradient of acidified water (e.g., 0.05-0.1% formic or trifluoroacetic acid) and acetonitrile/methanol mdpi.comepa.gov Acid suppresses ionization of the butanoic acid moiety, leading to better peak shape and retention. Gradient elution allows for the separation of compounds with a range of polarities.
Flow Rate 0.25 - 1.0 mL/min researchgate.netpensoft.net Typical analytical flow rates to ensure efficient separation and reasonable run times.
Column Temperature 30 - 40 °C researchgate.netpensoft.net Maintained to ensure reproducible retention times and improve peak symmetry.
Detection Diode Array Detector (DAD) at ~210-230 nm researchgate.netpensoft.net Aromatic rings with halogen substituents typically exhibit strong UV absorbance in this range.
Injection Volume 5 - 40 µL researchgate.netepa.gov Varies depending on the sample concentration and the sensitivity required.

Gas Chromatography (GC) is another powerful technique for the analysis of phenoxyalkanoic acids, offering high resolution and sensitivity. However, due to the low volatility and high polarity of the carboxylic acid group, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form, usually an ester. nih.govcdc.gov

Common derivatization reagents include:

Pentafluorobenzyl bromide (PFBBr): This reagent reacts with the carboxylic acid to form a pentafluorobenzyl ester, which is highly sensitive to Electron Capture Detection (ECD). nih.govnih.gov

Diazomethane: A classic but hazardous reagent that rapidly converts carboxylic acids to their methyl esters.

Acidic Methanol/Butanol: Silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can also be used to create volatile trimethylsilyl (B98337) esters.

Following derivatization, the sample is injected into the GC, where separation occurs in a capillary column (e.g., DB-5ms, ZB-624). rjptonline.orgnih.gov The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): A universal detector for organic compounds, but it may not provide sufficient sensitivity for trace environmental analysis. cdc.gov

Electron Capture Detector (ECD): This detector is extremely sensitive to halogenated compounds, making it ideal for analyzing the bromo- and chloro-substituents on the target molecule, especially after derivatization with an electron-capturing group like PFB. nih.govnih.gov

Mass Spectrometry (MS): Often used in combination with GC (GC-MS) for definitive identification and quantification (see section 8.2.2). researchgate.net

Table 2: Typical GC Conditions for Analysis of Derivatized Phenoxyalkanoic Acids This table is interactive. You can sort and filter the data.

Parameter Condition Rationale / Comment
Derivatization Esterification (e.g., with PFBBr) nih.govnih.gov Necessary to increase the volatility and thermal stability of the acidic analyte for GC analysis.
Column Capillary column (e.g., Rtx-5, DB-225ms) nih.govnih.gov Provides high-resolution separation of complex mixtures. The phase is chosen based on the polarity of the derivatives.
Carrier Gas Helium or Nitrogen nih.gov Inert gases used to carry the sample through the column.
Injector Temperature 250 - 280 °C Must be high enough to ensure rapid volatilization of the derivative without causing thermal degradation.
Oven Program Temperature gradient (e.g., start at 60-80°C, ramp to 280-300°C) A programmed temperature increase is used to elute compounds with different boiling points effectively.
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS) nih.gov ECD is highly sensitive to the halogen atoms (Br, Cl) on the molecule. MS provides structural information for confirmation.
Detector Temperature 300 - 325 °C nih.gov Kept high to prevent condensation of the analytes.

Hyphenated Techniques for Enhanced Sensitivity and Specificity

To overcome the limitations of standalone chromatographic systems, particularly in complex matrices like soil, water, or biological fluids, chromatography is often coupled (hyphenated) with mass spectrometry. This combination provides a powerful tool for both quantification and unambiguous identification of target compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for analyzing trace levels of phenoxyalkanoic acids in environmental and biological samples. lcms.czhpst.cz It combines the excellent separation capabilities of HPLC with the unparalleled sensitivity and specificity of a triple quadrupole mass spectrometer. researchgate.net

The analysis is typically performed using an electrospray ionization (ESI) source, usually in negative ion mode, which is highly efficient at generating deprotonated molecular ions [M-H]⁻ from acidic compounds like this compound. researchgate.net

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion [M-H]⁻. This isolated ion then passes into the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to monitor for one or more specific fragment ions (product ions) that are characteristic of the parent compound. The transition from a specific parent ion to a specific product ion is highly selective and significantly reduces background noise, allowing for detection at parts-per-trillion (ppt) or even lower levels. hpst.cz

Table 3: Illustrative LC-MS/MS Parameters for Phenoxyalkanoic Acid Analysis This table is interactive. You can sort and filter the data.

Parameter Setting Rationale / Comment
Ionization Mode Electrospray Ionization (ESI), Negative researchgate.net Highly effective for acidic compounds, forming stable [M-H]⁻ ions.
Analysis Mode Multiple Reaction Monitoring (MRM) Provides exceptional specificity and sensitivity by monitoring a specific parent ion → product ion transition.
Parent Ion (Q1) [M-H]⁻ of this compound The deprotonated molecular ion of the target analyte.
Collision Gas Argon or Nitrogen Used to induce fragmentation of the parent ion in the collision cell (Q2).
Product Ions (Q3) Characteristic fragments Specific fragments resulting from the collision-induced dissociation of the parent ion, used for quantification and confirmation.
Source Temperature 120 - 150 °C lcms.cz Optimized to facilitate desolvation without causing thermal degradation of the analyte.
Desolvation Gas Temp. 300 - 500 °C lcms.cz High temperature gas used to evaporate the mobile phase from the ESI droplets.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile organic compounds and is particularly useful for metabolic profiling studies. plos.orgnih.gov For a compound like this compound, GC-MS can be used to identify its metabolites in biological samples, such as urine or plasma, after appropriate derivatization to make them amenable to GC analysis. researchgate.net

In GC-MS, after the compounds are separated on the GC column, they enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is highly reproducible and acts as a chemical "fingerprint" for a specific compound. researchgate.net

By comparing the obtained mass spectrum with libraries of known spectra (like NIST or Wiley), unknown metabolites can be identified. core.ac.uk Furthermore, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinct signature in the mass spectrum, aiding in the identification of metabolites that retain these halogen atoms. researchgate.net

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of technique depends on the matrix (e.g., water, soil, urine) and the analyte's properties.

Liquid-Liquid Extraction (LLE): A traditional method where the sample is mixed with an immiscible organic solvent. After adjusting the pH of the aqueous sample to ensure the acidic analyte is in its non-ionized form, it partitions into the organic layer, which is then collected, concentrated, and analyzed.

Solid-Phase Extraction (SPE): A more modern and efficient technique that has largely replaced LLE. nih.govresearchgate.net For acidic herbicides, a reversed-phase sorbent (like C18) or an anion-exchange sorbent can be used. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. This technique provides clean extracts and high concentration factors.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, has been adapted for other matrices. nih.gov It typically involves an extraction/partitioning step with an organic solvent (like acetonitrile) and salts (e.g., magnesium sulfate, sodium acetate), followed by a dispersive SPE (d-SPE) cleanup step using sorbents to remove specific interferences like pigments and fatty acids. nih.gov

Table 4: Common Sample Preparation Techniques for Phenoxyalkanoic Acids This table is interactive. You can sort and filter the data.

Matrix Technique Key Steps Reference
Water Solid-Phase Extraction (SPE) Acidify sample → Condition SPE cartridge (e.g., C18) → Load sample → Wash cartridge → Elute with organic solvent (e.g., methanol) → Evaporate and reconstitute. lcms.czresearchgate.net
Soil QuEChERS-based Extraction Extract soil with acidified acetonitrile/methanol → Add partitioning salts (e.g., MgSO₄) → Centrifuge → Clean up supernatant with d-SPE (e.g., C18, GCB) → Analyze. epa.govnih.gov
Urine Solid-Phase Extraction (SPE) or LLE Hydrolysis of potential conjugates (optional) → Acidify sample → Extract using SPE (anion exchange or reversed-phase) or an organic solvent → Derivatize for GC or analyze directly by LC. nih.govcdc.gov

Method Validation and Quality Assurance in Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. usp.org It involves a series of experiments designed to evaluate the performance characteristics of the method. Key parameters assessed during method validation for this compound include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). apvma.gov.au

Specificity and Selectivity

Specificity, or selectivity, is the ability of an analytical method to differentiate and quantify the analyte of interest, in this case, this compound, in the presence of other components that may be expected to be present in the sample matrix. unodc.org These interfering components could include impurities, degradation products, or matrix components from environmental or biological samples.

In chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), specificity is typically assessed by comparing the chromatograms of a blank sample matrix, the sample matrix spiked with this compound, and the sample matrix spiked with the analyte and potential interferents. The goal is to demonstrate that the peak corresponding to this compound is well-resolved from other peaks and that there are no co-eluting substances that could affect its quantification.

Table 1: Illustrative Specificity Data for the Analysis of this compound by HPLC-UV

Sample DescriptionRetention Time of this compound (minutes)Peak Purity IndexObservations
Blank Matrix (e.g., soil extract)No peak observed at the expected retention timeN/ANo interference from the matrix.
Matrix spiked with Analyte8.52>0.999Symmetrical peak, indicating no co-elution.
Matrix spiked with Analyte and Potential Impurity 18.51>0.999Analyte peak is well-resolved from the impurity peak (retention time 7.25 min).
Matrix spiked with Analyte and Potential Impurity 28.53>0.999Analyte peak is well-resolved from the impurity peak (retention time 9.10 min).

This table contains illustrative data.

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. apvma.gov.au The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. apvma.gov.au

To establish linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. The response of the analytical instrument is then plotted against the concentration of the analyte. A linear relationship is typically evaluated by calculating the regression line using the method of least squares and determining the coefficient of determination (R²). apvma.gov.au For most applications, an R² value of ≥ 0.999 is considered indicative of good linearity. mdpi.comnih.gov

Table 2: Illustrative Linearity Data for the Quantification of this compound

Concentration (µg/mL)Instrument Response (Peak Area)
0.115,234
0.576,170
1.0151,987
5.0759,935
10.01,521,870
Linear Regression Equation y = 152000x + 120
Coefficient of Determination (R²) 0.9998
Range 0.1 - 10.0 µg/mL

This table contains illustrative data.

Accuracy and Precision

Accuracy is a measure of the closeness of the experimental value to the true or accepted value. unodc.org It is often assessed through recovery studies, where a known amount of this compound is added to a blank matrix, and the sample is then analyzed. The percentage of the analyte recovered is calculated. According to SANTE guidelines for pesticide residue analysis, mean recoveries should typically be within the range of 70-120%. nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same operator on the same instrument over a short period.

Intermediate precision (Inter-day precision): The precision obtained when the analysis is performed in the same laboratory but on different days, by different operators, or with different equipment.

Table 3: Illustrative Accuracy and Precision Data for this compound Analysis

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Mean Recovery (%)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=18, 3 days)
0.20.1995.04.8%6.2%
2.02.04102.02.5%3.8%
8.07.9299.01.9%2.7%

This table contains illustrative data.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. apvma.gov.au The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comnih.gov

The LOD is often estimated based on the signal-to-noise ratio, with a ratio of 3:1 being a common criterion. unodc.org The LOQ is typically determined as the concentration that yields a signal-to-noise ratio of 10:1 or is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. For many analytical methods, the LOQ for bromophenols has been reported to be in the low µg/mL to ng/mL range. mdpi.comnih.gov

Table 4: Illustrative LOD and LOQ for this compound

ParameterValueMethod of Determination
Limit of Detection (LOD)0.03 µg/mLSignal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)0.1 µg/mLSignal-to-Noise Ratio of 10:1 and lowest validated concentration

This table contains illustrative data.

Quality Control and Assurance Procedures

Ongoing quality control and assurance are essential to maintain the validity of analytical results over time. eurl-pesticides.eueurl-pesticides.eu For the analysis of this compound in a research setting, these procedures should include:

Use of Certified Reference Materials (CRMs): A CRM of this compound with a known purity should be used for the preparation of calibration standards. taylorfrancis.com

Analysis of Quality Control Samples: QC samples, such as a blank matrix and a matrix spiked with a known concentration of the analyte, should be included in each analytical batch to monitor the performance of the method.

System Suitability Tests: Before starting an analytical run, system suitability tests are performed to ensure that the analytical system is performing correctly. This may involve injecting a standard solution to check for parameters like peak resolution, tailing factor, and theoretical plates.

Control Charts: The results of QC samples can be plotted on control charts to monitor trends and identify any deviations from the expected performance of the method over time.

By implementing a robust method validation protocol and adhering to strict QA/QC procedures, researchers can ensure the generation of high-quality, reliable data for this compound, which is fundamental for the integrity of their research findings.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-chlorophenoxy)butanoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves halogenation of phenyl precursors followed by coupling with a butanoic acid backbone. A common route includes:

Bromination/Chlorination : Use Br₂ or Cl₂ under controlled temperatures (0–25°C) in solvents like dichloromethane, with FeCl₃ as a catalyst .

Coupling : React the halogenated aryl intermediate with butanoic acid derivatives via nucleophilic aromatic substitution. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance regioselectivity .

  • Critical Parameters : Yield (>70%) depends on stoichiometric ratios (1:1.2 aryl halide to acid), exclusion of moisture, and purification via recrystallization (ethanol/water mixtures) .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect aromatic protons as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) due to para-bromo and ortho-chloro substituents. The butanoic acid chain shows a triplet for the α-CH₂ (δ 2.5–2.8 ppm) and a quartet for the β-CH₂ (δ 1.6–1.9 ppm) .
  • ¹³C NMR : Aromatic carbons adjacent to halogens appear downfield (δ 125–135 ppm). The carbonyl (COOH) resonates at δ 170–175 ppm .
    • IR Spectroscopy : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch from COOH) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing bromine (para) and chlorine (ortho) groups activate the aryl ring for nucleophilic substitution but deactivate it for electrophilic reactions. DFT calculations show reduced electron density at the ortho position, favoring Suzuki-Miyaura couplings with electron-rich boronic acids .
  • Steric Effects : Ortho-chloro substitution creates steric hindrance, requiring bulky ligands (e.g., SPhos) in palladium-catalyzed reactions to prevent side products .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Adjustments :

  • Standardize assay conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%) to minimize variability .
  • Use orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. MTT for cytotoxicity) to confirm target specificity .
    • Data Analysis : Apply meta-analysis tools (e.g., Forest plots) to aggregate results across studies, adjusting for batch effects or solvent artifacts .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Docking Simulations : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), leveraging the compound’s halogen bonds with Arg120 and Tyr355 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How does the compound’s logP value impact its pharmacokinetic profile, and how is it experimentally determined?

  • Determination : Measure logP via shake-flask method (octanol/water partitioning) at pH 7.4. HPLC retention time (C18 column, 70% methanol) correlates with hydrophobicity .
  • Implications : A logP ~2.5 suggests moderate blood-brain barrier permeability but may require prodrug strategies (e.g., esterification) to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.